molecular formula C10H11NO2 B11726241 1,3-Dimethyl-2-(2-nitroethenyl)benzene

1,3-Dimethyl-2-(2-nitroethenyl)benzene

Cat. No.: B11726241
M. Wt: 177.20 g/mol
InChI Key: BMWXALXCXAXAPU-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-(2-nitroethenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1,3-dimethylbenzene (m-xylene) followed by the introduction of the nitroethenyl group. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Halogenating agents, Lewis acids.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or nitro derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1,3-Dimethyl-2-(2-nitroethenyl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-(2-nitroethenyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition, DNA damage, and oxidative stress. The specific pathways involved depend on the cellular context and the presence of other reactive species.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-nitrobenzene: Similar structure but lacks the nitroethenyl group.

    2-Nitro-m-xylene: Another derivative of m-xylene with a nitro group.

    2,6-Dimethylnitrobenzene: Similar to 1,3-dimethyl-2-nitrobenzene but with different substitution patterns.

Uniqueness

1,3-Dimethyl-2-(2-nitroethenyl)benzene is unique due to the presence of both methyl and nitroethenyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1,3-dimethyl-2-(2-nitroethenyl)benzene

InChI

InChI=1S/C10H11NO2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-7H,1-2H3

InChI Key

BMWXALXCXAXAPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C=C[N+](=O)[O-]

Origin of Product

United States

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